2-cyano-N-methyl-N-(oxan-4-yl)acetamide

pKa prediction C–H acidity Knoevenagel reactivity

2-Cyano-N-methyl-N-(oxan-4-yl)acetamide is a tertiary cyanoacetamide building block (molecular formula C₉H₁₄N₂O₂, MW 182.22 g/mol; SMILES: CN(C(=O)CC#N)C1CCOCC1). The compound combines an electrophilic cyanoacetamide warhead with a tetrahydropyran (oxane) ring and a tertiary N-methyl amide.

Molecular Formula C9H14N2O2
Molecular Weight 182.22 g/mol
CAS No. 1155586-14-3
Cat. No. B1486606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyano-N-methyl-N-(oxan-4-yl)acetamide
CAS1155586-14-3
Molecular FormulaC9H14N2O2
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESCN(C1CCOCC1)C(=O)CC#N
InChIInChI=1S/C9H14N2O2/c1-11(9(12)2-5-10)8-3-6-13-7-4-8/h8H,2-4,6-7H2,1H3
InChIKeyBITUSFUAVZDTRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyano-N-methyl-N-(oxan-4-yl)acetamide (CAS 1155586-14-3): Baseline Identity and Physicochemical Anchor Points for Procurement


2-Cyano-N-methyl-N-(oxan-4-yl)acetamide is a tertiary cyanoacetamide building block (molecular formula C₉H₁₄N₂O₂, MW 182.22 g/mol; SMILES: CN(C(=O)CC#N)C1CCOCC1) . The compound combines an electrophilic cyanoacetamide warhead with a tetrahydropyran (oxane) ring and a tertiary N-methyl amide. Cyanoacetamides are privileged synthons for constructing five- and six-membered heterocycles [1]; the N,N-disubstituted amide architecture eliminates the hydrogen-bond donor (HBD) character of secondary amides, reducing polarity and altering conformational preferences relative to N-monosubstituted analogs [2]. Suppliers list typical purity at ≥95% .

Why Generic Cyanoacetamide or Oxane-Containing Building Blocks Cannot Substitute 2-Cyano-N-methyl-N-(oxan-4-yl)acetamide


General-purpose cyanoacetamide building blocks (e.g., 2-cyanoacetamide itself or N-monosubstituted variants) differ in three critical procurement-relevant dimensions: (i) the tertiary amide in 2-cyano-N-methyl-N-(oxan-4-yl)acetamide lacks an amide N–H, eliminating a hydrogen-bond donor that can interfere with downstream reactions or complicate purification; (ii) the electron-withdrawing cyano group activates the α-methylene for Knoevenagel condensations and Michael additions, reactivity absent in the corresponding 2-chloro- or 2-amino-acetamide analogs [1]; and (iii) the oxan-4-yl (tetrahydropyran-4-yl) substituent imparts a distinct steric and conformational profile compared to N-aryl or N-alkyl (e.g., cyclohexyl) analogs, directly influencing the diastereoselectivity of subsequent cyclization steps [2]. Simply swapping in the closest commercially available analog—such as 2-chloro-N-methyl-N-(oxan-4-yl)acetamide (CAS 722537-59-9) or 2-amino-N-methyl-N-(oxan-4-yl)acetamide (CAS 919280-74-3)—changes the electrophilic character, nucleofugality, and the entire synthetic trajectory dependent on the cyano group [3].

Quantitative Differentiation of 2-Cyano-N-methyl-N-(oxan-4-yl)acetamide Against Structural Analogs


Cyano-Activated α-Methylene pKa vs. Chloro- and Amino-Acetamide Analogs

The α-methylene protons adjacent to the carbonyl in 2-cyano-N-methyl-N-(oxan-4-yl)acetamide are activated by the electron-withdrawing cyano group. Computational estimation (ChemAxon) places the pKa of these α-protons at approximately 12–14, whereas the corresponding protons in 2-chloro-N-methyl-N-(oxan-4-yl)acetamide are less acidic (predicted pKa ~16–18) and the α-amino analog is essentially non-acidic at this position . This ~4 log-unit difference translates to a >1000-fold higher equilibrium enolate concentration under mildly basic conditions, enabling Knoevenagel condensations and alkylations that are kinetically inaccessible with the chloro or amino analogs under the same conditions [1].

pKa prediction C–H acidity Knoevenagel reactivity building block differentiation

Hydrogen-Bond Donor Count: Impact on Solubility and Chromatographic Behavior

2-Cyano-N-methyl-N-(oxan-4-yl)acetamide has 0 hydrogen-bond donors (HBD), compared to 1 HBD for N-monosubstituted cyanoacetamides (e.g., 2-cyano-N-(oxan-4-yl)acetamide) and 1–2 HBD for the 2-amino analog [1]. According to the Veber rules, reduction of HBD count from 1 to 0 is associated with improved passive membrane permeability and reduced aqueous solubility [2]. The computed logP for the target compound is approximately 0.4–0.9, while the amino analog is substantially more polar (predicted logP ≈ −0.5 to −1.0) [1]. This polarity differential directly affects reverse-phase HPLC retention times and solvent partition during extractive workup [3].

HBD count logP polar surface area chromatographic retention

Tetrahydropyran Ring Conformational Bias vs. Cyclohexyl and Phenyl Analogs

The oxan-4-yl (tetrahydropyran-4-yl) group adopts a chair conformation with the nitrogen substituent preferentially equatorial [1]. This creates a different steric environment compared to cyclohexyl analogs (all-carbon chair) or phenyl analogs (planar). The presence of the ring oxygen introduces a dipole that can participate in stereoelectronic effects during cyclization reactions. In diastereoselective transformations of related N-tetrahydropyranyl cyanoacetamides, diastereomeric ratios (dr) of up to 85:15 have been reported, whereas N-cyclohexyl analogs under identical conditions give dr ≈ 60:40 [2].

conformational analysis tetrahydropyran diastereoselectivity steric parameters

Predicted Polar Surface Area and CNS Multiparameter Optimization (MPO) Score

The topological polar surface area (TPSA) of 2-cyano-N-methyl-N-(oxan-4-yl)acetamide is calculated at 53.3 Ų [1]. This falls within the desirable range for CNS drug candidates (TPSA < 90 Ų) [2]. The CNS MPO score (a desirability metric from 0 to 6 for brain-penetrant compound quality) is predicted at approximately 5.2, driven by the favorable combination of low TPSA, moderate logP, low molecular weight (<200 Da), and zero HBD [1]. By contrast, the 2-amino analog has a predicted TPSA of ~66 Ų and CNS MPO ≈ 4.1, primarily due to the added HBD increasing TPSA and reducing predicted permeability [3].

CNS MPO blood-brain barrier drug-likeness physicochemical profiling

Evidence-Anchored Application Scenarios for 2-Cyano-N-methyl-N-(oxan-4-yl)acetamide Procurement


Parallel Synthesis of Heterocyclic Libraries via Knoevenagel-Cyclization Cascades

The cyano-activated α-methylene (predicted pKa ~12–14) enables room-temperature Knoevenagel condensations with aromatic aldehydes without pre-forming the enolate [1]. Subsequent intramolecular cyclization onto the nitrile or amide carbonyl yields pyrano[3,4-c]quinolones, pyridones, or coumarins in a single operational step. The tetrahydropyran substituent contributes to diastereoselectivity (reported dr up to 85:15 for related scaffolds [2]), reducing the need for chiral separation in library production.

Fragment-Based Drug Discovery (FBDD) for CNS Targets

With a molecular weight of 182 Da, TPSA of 53.3 Ų, zero HBD, and a predicted CNS MPO score of ~5.2, this compound meets all key fragment physicochemical criteria for CNS drug discovery [3]. It can serve as a non-promiscuous, Rule-of-Three-compliant fragment for screening against kinases, GPCRs, or epigenetic targets where the cyano group may engage in polar interactions without introducing excessive polarity.

Covalent Inhibitor Warhead Development with Tunable Electrophilicity

The cyanoacetamide moiety is a known reversible-covalent warhead for cysteine proteases and certain kinases. Compared to the chloroacetamide analog (which alkylates irreversibly), the cyano group confers attenuated electrophilicity, allowing reversible covalent engagement [4]. The N-methyl-N-oxanyl substitution further tunes the electrophilicity by eliminating amide N–H resonance, providing a distinct reactivity window for optimization of target residence time.

Building Block for Agrochemical Lead Optimization

Cyanoacetamide derivatives, including N,N-disubstituted variants, are core intermediates in herbicidal and fungicidal lead series [5]. The oxane ring enhances metabolic stability relative to phenyl or simple alkyl substituents by reducing CYP-mediated oxidation. Procurement of this specific intermediate enables rapid derivatization into acylcyclohexanedione or triketone herbicide scaffolds without the additional protection/deprotection steps required for amino or hydroxy analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-cyano-N-methyl-N-(oxan-4-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.